6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
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Overview
Description
6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino and methoxy groups, and a pyridazinone moiety
Scientific Research Applications
6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the triazine ring by reacting cyanuric chloride with an appropriate amine and alkoxide. The resulting intermediate is then further reacted with 2-methylpyridazin-3-one under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
Uniqueness
6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one is unique due to its specific substitution pattern on the triazine ring and the presence of the pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-4-12-9-13-10(19-3)15-11(14-9)20-7-5-6-8(18)17(2)16-7/h5-6H,4H2,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTJRHAQQDEARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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